molecular formula C15H21N3O3 B2375355 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N,N-dimethylacetamide CAS No. 1257548-12-1

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N,N-dimethylacetamide

Cat. No.: B2375355
CAS No.: 1257548-12-1
M. Wt: 291.351
InChI Key: ZNENCBJOHJZCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N,N-dimethylacetamide” is a complex organic molecule. It contains an imidazolidinone ring, which is a type of heterocyclic compound. The molecule also features an ethoxyphenyl group and a dimethylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy could be used to analyze the structure.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the imidazolidinone ring might undergo reactions at the carbonyl group, and the ethoxy group could potentially be replaced in a substitution reaction .

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of new chemical entities. For instance, a study by Uršič et al. (2010) involved the synthesis of new dihydropyrrole and triazafulvalene derivatives using similar compounds (Uršič, Svete, & Stanovnik, 2010). Similarly, Todorov, Aneva, & Naydenova (2011) reported the synthesis of phosphorus-containing dipeptide mimetics, highlighting the compound's versatility in creating novel biochemical structures (Todorov, Aneva, & Naydenova, 2011).

Chemical Interaction and Characterization

The interaction and characterization of related compounds have been extensively studied. Vandyshev et al. (2015) explored the interactions of 1,2-diaminoimidazoles with ethoxymethylene-containing compounds, demonstrating the compound's reactivity and potential for forming diverse chemical structures (Vandyshev et al., 2015).

Structural Analysis

Research has also focused on the structural analysis of similar compounds. Sethusankar et al. (2002) studied the crystalline structure of an imidazolidine-2,4-dione system, which is closely related to the compound . This research contributes to a better understanding of the molecular geometry and potential applications (Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002).

Pharmaceutical Chemistry

The compound has implications in pharmaceutical chemistry. Bhambi et al. (2010) synthesized derivatives with potential biological activities, demonstrating the compound's relevance in medicinal chemistry and drug development (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to comment on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological effects. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This might include investigating its biological activity, optimizing its synthesis, or studying its reactivity .

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-4-21-13-7-5-12(6-8-13)18-10-9-17(15(18)20)11-14(19)16(2)3/h5-8H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNENCBJOHJZCRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.